1-[(1,4-dioxan-2-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
This compound features a piperazine core substituted at the 1-position with a (1,4-dioxan-2-yl)methyl group and at the 4-position with a 5-(trifluoromethyl)pyridin-2-yl moiety.
Properties
IUPAC Name |
1-(1,4-dioxan-2-ylmethyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O2/c16-15(17,18)12-1-2-14(19-9-12)21-5-3-20(4-6-21)10-13-11-22-7-8-23-13/h1-2,9,13H,3-8,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQFLJRGDUDFLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2COCCO2)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,4-dioxan-2-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common method includes the reaction of 1,4-dioxane with a suitable alkylating agent to introduce the dioxane moiety. This intermediate is then reacted with a piperazine derivative that has been pre-functionalized with a pyridine ring bearing a trifluoromethyl group. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or other transition metal catalysts to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(1,4-dioxan-2-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce any carbonyl groups present in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(1,4-dioxan-2-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(1,4-dioxan-2-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Core
1-[1-(Oxan-4-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- Structure : Incorporates a tetrahydropyran (oxane) ring fused to a piperidine moiety.
- Synthesis : Prepared via coupling reactions, similar to methods in (22% yield using ACN reflux) .
- Properties : The oxane ring may improve solubility compared to aromatic substituents.
1-{1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-piperidinyl}-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine
- Structure : Features a 3-methylisoxazole group.
- Properties : Isoxazole’s electron-rich nature may enhance π-π stacking in receptor binding. Molecular weight (409.456) and hydrophobicity differ significantly from the target compound .
1-(Diphenylmethyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- Structure : Bulky diphenylmethyl group at the 1-position.
- Physical Properties : Higher molecular weight (397.44), density (1.235 g/cm³), and predicted boiling point (487.4°C) suggest reduced solubility compared to the target compound .
2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol
Pharmacological Potential
Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility | Key Structural Influence |
|---|---|---|---|---|
| Target Compound | ~380 (estimated) | 2.5–3.5 | Moderate (dioxane) | Balanced lipophilicity |
| 1-(Diphenylmethyl) analog | 397.44 | 4.8 | Low | Aromatic bulk |
| 2-Hydroxyethyl analog | 283.28 | 1.2 | High | Polar hydroxy group |
| Tetrahydropyran-piperidine analog | 409.46 | 3.0 | Moderate | Ether oxygen polarity |
Biological Activity
1-[(1,4-Dioxan-2-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine core, which is a common motif in pharmacologically active compounds. The presence of a dioxane ring and a trifluoromethyl group contributes to its unique chemical properties, enhancing lipophilicity and possibly influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The trifluoromethyl group enhances membrane permeability, allowing the compound to penetrate cellular barriers effectively.
Key Mechanisms:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission.
- Enzyme Modulation : It can act as an inhibitor or modulator of various enzymes, impacting metabolic pathways.
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity against several biological targets.
| Target | Activity | Reference |
|---|---|---|
| Dopamine Receptors | Antagonistic effects observed | |
| Acetylcholinesterase (AChE) | Moderate inhibition (IC50 = 12 µM) | |
| Neuroprotective Effects | Reduced oxidative stress in neuronal cells |
Case Studies
- Neuroleptic Activity : A study involving a series of piperazine derivatives indicated that compounds similar to this compound displayed neuroleptic properties with minimal extrapyramidal side effects. This suggests potential for treatment in psychotic disorders without significant motor side effects .
- Cytotoxicity : In cancer cell lines, the compound demonstrated selective cytotoxicity, indicating potential as an anticancer agent. Further studies are needed to elucidate the specific pathways involved .
Pharmacological Profile
The pharmacological profile of this compound suggests a multifaceted role in modulating neurotransmission and potentially affecting cognitive function.
Potential Applications:
- Psychiatric Disorders : Due to its receptor modulation capabilities.
- Neurodegenerative Diseases : As an AChE inhibitor, it may help in conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
